molecular formula C19H22N4 B12752245 6-Methyl-8-beta-(1-methyl-pyrazol-3-yl)ergoline CAS No. 116979-29-4

6-Methyl-8-beta-(1-methyl-pyrazol-3-yl)ergoline

Cat. No.: B12752245
CAS No.: 116979-29-4
M. Wt: 306.4 g/mol
InChI Key: RHODJOABWUAPEL-JGNDPHQUSA-N
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Description

6-Methyl-8-beta-(1-methyl-pyrazol-3-yl)ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. The presence of the pyrazole moiety in this compound adds to its pharmacological significance, as pyrazoles are known for their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-beta-(1-methyl-pyrazol-3-yl)ergoline typically involves multiple steps, starting from basic ergoline structures. One common method involves the alkylation of ergoline with a pyrazole derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-beta-(1-methyl-pyrazol-3-yl)ergoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Methyl-8-beta-(1-methyl-pyrazol-3-yl)ergoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-8-beta-(1-methyl-pyrazol-3-yl)ergoline involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various biological pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter release and signaling .

Comparison with Similar Compounds

Similar Compounds

    Ergotamine: Another ergoline derivative used to treat migraines.

    Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.

    Cabergoline: Used to treat disorders related to high levels of prolactin.

Uniqueness

6-Methyl-8-beta-(1-methyl-pyrazol-3-yl)ergoline is unique due to the presence of the pyrazole moiety, which imparts additional pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

116979-29-4

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

(6aR,9R)-7-methyl-9-(1-methylpyrazol-3-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C19H22N4/c1-22-11-13(16-6-7-23(2)21-16)8-15-14-4-3-5-17-19(14)12(10-20-17)9-18(15)22/h3-7,10,13,15,18,20H,8-9,11H2,1-2H3/t13-,15?,18-/m1/s1

InChI Key

RHODJOABWUAPEL-JGNDPHQUSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=NN(C=C5)C

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=NN(C=C5)C

Origin of Product

United States

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